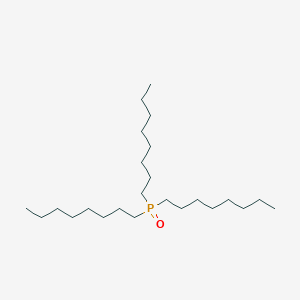

Trioctylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41937. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-dioctylphosphoryloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBHCYHQLYEYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052537 | |

| Record name | Trioctylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | Trioctylphosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-50-2 | |

| Record name | Trioctylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctyl phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, trioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trioctylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXU8U2AM5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Trioctylphosphine Oxide (TOPO)

For Researchers, Scientists, and Drug Development Professionals

Trioctylphosphine oxide (TOPO) is an organophosphorus compound with the chemical formula OP(C₈H₁₇)₃.[1] It is a white, air-stable solid at room temperature and is widely utilized in chemical synthesis and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols associated with TOPO.

Chemical and Physical Properties

TOPO's utility stems from its unique combination of being a highly polar, Lewis basic molecule with long, nonpolar alkyl chains. This amphiphilic character allows it to coordinate with metal ions while remaining soluble in nonpolar organic solvents.[1] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₄H₅₁OP | [1][2][3][4] |

| Molecular Weight | 386.63 g/mol | [2][3][4] |

| Appearance | White crystalline powder/solid | [1][3] |

| Melting Point | 50-54 °C | [1] |

| Boiling Point | 201-202 °C at 2 mmHg | [3][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like toluene and chloroform | [2] |

| CAS Number | 78-50-2 | [1][2][3][4] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the oxidation of trioctylphosphine. Industrially, trioctylphosphine is often produced from the reaction of 1-octene with phosphine gas, followed by oxidation.

A general representation of the synthesis workflow is depicted below:

Experimental Protocol: Synthesis of this compound from 1-Octene and Phosphine

The following protocol is based on patent literature and involves hazardous materials. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures.

Materials:

-

1-Octene

-

Phosphine gas

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (initiator)

-

Toluene

-

30% Hydrogen peroxide

-

Methanol or methylated spirits

Procedure: [6]

-

Preparation of Trioctylphosphine:

-

Charge a one-liter reaction vessel with 560 g (5 moles) of 1-octene.

-

Deoxygenate the 1-octene by bubbling nitrogen gas through it for two hours.

-

Heat the solution to 70°C and saturate it with phosphine gas.

-

Add a solution of 1.0 g (4 mmol) of 2,2'-azobis(2,4-dimethylvaleronitrile) in 4 ml of toluene to initiate the reaction.

-

Continuously pass phosphine gas into the solution for 6.5 hours. Add further aliquots of the initiator (0.5 g in 2 ml of toluene) every 50 minutes.

-

After the reaction is complete, purge the system with nitrogen to remove any unreacted phosphine.

-

-

Oxidation to this compound:

-

To the crude trioctylphosphine solution, add 30 ml of water and 150 ml of methylated spirits.

-

Slowly add 30% hydrogen peroxide to the well-stirred solution, maintaining the temperature below 30°C by external cooling.

-

After the oxidation is complete, the product can be isolated through appropriate workup procedures, such as extraction and solvent removal, to yield this compound as a colorless solid.

-

Applications of this compound

This compound has several key applications in research and industry:

-

Solvent Extraction: TOPO is extensively used as an extractant for various metals, most notably uranium, from acidic solutions.[7] Its high affinity for metal ions and solubility in organic solvents make it an effective agent for separating and purifying metals from ore leachates and other complex mixtures.[7][8]

-

Nanoparticle Synthesis: TOPO is a crucial component in the synthesis of high-quality quantum dots (e.g., CdSe).[1][9] It serves as a high-boiling point solvent and a capping ligand that coordinates to the surface of the growing nanoparticles, controlling their size, shape, and preventing aggregation.[5][8]

-

Coordination Chemistry: As a Lewis base, TOPO can act as a ligand in various coordination complexes, which has applications in catalysis and materials science.[2]

-

Polymer Chemistry: It can be used as a plasticizer and flame retardant in some polymer formulations.

Experimental Protocol: Synthesis of CdSe Quantum Dots using TOPO

This protocol describes a common method for synthesizing Cadmium Selenide (CdSe) quantum dots where TOPO is used as a solvent and capping agent. This procedure should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

This compound (TOPO)

-

Tetradecylphosphonic acid (TDPA)

-

Toluene

-

Methanol

Procedure: [10]

-

Preparation of Selenium Precursor:

-

In a glovebox or under an inert atmosphere, dissolve 0.53 mmol of Selenium powder in 2.4 ml of Trioctylphosphine (TOP) by heating to 150°C with stirring.

-

Cool the Se/TOP solution to room temperature.

-

-

Synthesis of CdSe Quantum Dots:

-

In a three-neck round-bottom flask, combine 0.4 mmol of Cadmium oxide (CdO), 0.8 mmol of tetradecylphosphonic acid (TDPA), and 9.77 mmol of this compound (TOPO).

-

Heat the mixture to 270°C under an inert atmosphere with vigorous stirring until the CdO is fully dissolved and the solution becomes clear.

-

Rapidly inject the Se/TOP solution into the hot reaction mixture.

-

The reaction temperature will drop. Allow the temperature to recover and then maintain it at a specific growth temperature (e.g., 230-270°C) to control the size of the quantum dots. The growth time will also influence the final particle size.

-

Aliquots can be taken at different time points to obtain quantum dots of varying sizes.

-

-

Isolation and Purification:

-

After the desired reaction time, cool the reaction mixture to room temperature.

-

Add an excess of a non-solvent like methanol to precipitate the quantum dots.

-

Centrifuge the mixture to collect the quantum dots.

-

Discard the supernatant and redisperse the quantum dot pellet in a suitable solvent like toluene.

-

Repeat the precipitation and redispersion steps as necessary to purify the quantum dots.

-

The workflow for the synthesis of CdSe quantum dots is illustrated in the following diagram:

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

-

Hazards:

-

Precautions:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent release into the environment.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.[11]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 78-50-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 78-50-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. EP0528167A1 - Process for the preparation of organophosphines - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Page loading... [guidechem.com]

- 9. Trioctylphosphine_oxide [chemeurope.com]

- 10. briefs.techconnect.org [briefs.techconnect.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Trioctylphosphine Oxide: A Comprehensive Technical Guide for Researchers

CAS Number: 78-50-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Trioctylphosphine oxide (TOPO). It covers its chemical and physical properties, safety and handling protocols, and detailed experimental methodologies for its synthesis and key applications.

Physicochemical and Safety Data

This compound is an organophosphorus compound widely utilized as a stabilizing agent and solvent in the synthesis of nanoparticles, particularly quantum dots, and as an extraction agent in metallurgy.[1][2] Its efficacy in these applications stems from its high boiling point, thermal stability, and its ability to coordinate with metal ions.[3][4]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₁OP | [5][6][7] |

| Molecular Weight | 386.63 g/mol | [5][6][8] |

| Appearance | White to slightly yellow crystalline powder or flakes | [4][9] |

| Melting Point | 50-52 °C | [5][10] |

| Boiling Point | 201-202 °C at 2 mmHg | [5][10] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like chloroform and toluene | [2][4][9] |

| Vapor Pressure | 0.004 Pa at 50 °C | [4] |

| Autoignition Temperature | 270 °C | [4] |

Hazard Identification and Safety Information

TOPO is classified as a hazardous substance and requires careful handling. It can cause severe skin and eye irritation and is harmful to aquatic life with long-lasting effects.[3][10]

| Hazard Statement | GHS Classification | Precautionary Statement |

| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage | Category 1 | P280, P305+P351+P338, P310 |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | P273, P501 |

For a complete list of hazard and precautionary statements, please refer to the full Safety Data Sheet.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][11] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3][11] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][11] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][11] |

Fire-Fighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3] |

| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of TOPO involves the oxidation of trioctylphosphine.[2] An alternative laboratory-scale synthesis starting from sodium hypophosphite has also been described.[5]

Method: From Sodium Hypophosphite and Octene [5]

-

Octene Addition: Dissolve 10g (0.114 mol) of sodium hypophosphite in 50 ml of acetic acid. Heat the solution to 120 °C.

-

Slowly add 30g (0.268 mol) of 1-octene to the reaction mixture.

-

Increase the temperature to 135 °C and maintain for 4 hours. The reaction progress can be monitored using ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture and add water and chloroform for extraction to remove the acetic acid.

-

Remove the organic solvent by distillation under reduced pressure (400 Pa, 35 °C).

-

Dry the resulting white solid under vacuum (120 Pa, 25 °C) to obtain dioctylphosphinic acid.

-

Further reaction of dioctylphosphinic acid is required to yield this compound, though the specific subsequent steps are not detailed in this particular abstract. A plausible subsequent step would involve reaction with another equivalent of an octyl-containing reagent.

Synthesis of CdSe Quantum Dots using TOPO

TOPO is a crucial solvent and capping agent in the synthesis of high-quality semiconductor nanocrystals like Cadmium Selenide (CdSe) quantum dots.[2][3]

Method: Hot-Injection Synthesis of CdSe Quantum Dots [9]

-

Preparation of Cadmium Precursor: In a three-neck flask, combine cadmium acetate, a phosphonic acid (e.g., hexylphosphonic acid), and TOPO.

-

Heat the mixture to 250-360 °C under an inert atmosphere (e.g., Argon) until a clear solution is formed.

-

Injection of Selenium Precursor: In a separate container, prepare a solution of selenium in trioctylphosphine (TOP) to form TOPSe.

-

Rapidly inject the TOPSe solution into the hot cadmium precursor solution.

-

Nanocrystal Growth: After injection, lower the temperature to 200-320 °C to allow for the growth of the CdSe nanocrystals. The size of the quantum dots can be controlled by the reaction time and temperature.

-

Purification: After the desired particle size is achieved, cool the reaction mixture and precipitate the quantum dots by adding a non-solvent like methanol. Centrifuge the mixture to collect the quantum dots and redisperse them in a suitable solvent like toluene.

Solvent Extraction of Metal Ions using TOPO

TOPO is an effective extractant for various metal ions from aqueous solutions, a process driven by the formation of a complex between the metal ion and TOPO.[6][8]

Method: Liquid-Liquid Extraction of Iron(III) [6]

-

Preparation of Phases:

-

Aqueous Phase: Prepare a solution of FeCl₃ in hydrochloric acid of a specific concentration (e.g., 7.5 M).

-

Organic Phase: Prepare a solution of TOPO in a suitable organic solvent (e.g., kerosene).

-

-

Extraction:

-

Combine the aqueous and organic phases in a separatory funnel at a defined volume ratio (e.g., 1:1).

-

Agitate the mixture for a specific duration (e.g., 35 minutes) to allow for the transfer of the metal-TOPO complex into the organic phase.

-

-

Phase Separation:

-

Allow the two phases to separate.

-

Collect the organic phase containing the extracted iron.

-

-

Stripping (Optional):

-

The metal can be recovered from the organic phase by stripping with a suitable aqueous solution (e.g., a different acid or a complexing agent).

-

Signaling Pathways

The term "signaling pathways" typically refers to a series of chemical reactions within a biological cell that are initiated by a stimulus. This compound is primarily used in materials science and chemical synthesis. As such, it is not expected to have a direct role in biological signaling pathways in the context of its primary applications. Its hazardous properties are related to its chemical reactivity and irritant nature rather than specific interactions with cellular signaling cascades.

Conclusion

This compound is a versatile and important compound in modern materials chemistry and solvent extraction processes. Its unique properties make it an excellent choice for the synthesis of high-quality nanoparticles and for the selective separation of metal ions. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides essential information for the safe and effective use of TOPO in a research setting.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. blog.strem.com [blog.strem.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN103232488A - this compound compound and preparation method thereof - Google Patents [patents.google.com]

- 6. pubs.ub.ro [pubs.ub.ro]

- 7. EP0528167A1 - Process for the preparation of organophosphines - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Make Quantum Dots (Cadmium Selenide Type) (with Pictures) - Instructables [instructables.com]

The Solubility of Trioctylphosphine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of trioctylphosphine oxide (TOPO), a critical parameter in its wide-ranging applications, from nanoparticle synthesis to solvent extraction in drug development and materials science. This document compiles available solubility data, details experimental protocols for its determination, and visualizes key workflows where TOPO plays a central role.

Introduction to this compound (TOPO)

This compound is an organophosphorus compound with the chemical formula OP(C₈H₁₇)₃. At room temperature, it exists as a white crystalline solid.[1][2] Its molecular structure, featuring a polar phosphine oxide group and three long, nonpolar octyl chains, confers upon it a unique solubility profile, rendering it soluble in a variety of organic solvents while being insoluble in water.[3][4] This amphiphilic nature is key to its function as a versatile solvent, capping agent, and extractant.[3]

TOPO's high boiling point and thermal stability make it an excellent solvent for high-temperature chemical syntheses, most notably in the production of quantum dots.[1] In this application, it not only serves as the reaction medium but also acts as a capping ligand, controlling nanocrystal growth and preventing aggregation.[5] Furthermore, its ability to form complexes with metal ions is exploited in solvent extraction processes for the purification of metals.[3] However, a significant challenge in the industrial application of TOPO is its limited solubility in nonpolar solvents like kerosene, which has led to innovative approaches such as the formation of deep eutectic solvents (DES) to enhance its solubility and utility.[6]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. However, to provide a useful reference for researchers, the following tables summarize the available qualitative information for TOPO and quantitative data for a structurally similar compound, triphenylphosphine oxide (TPPO), which can serve as a useful analogue for estimation purposes. It is important to note that the substitution of octyl chains with phenyl groups will influence solubility, and therefore, the TPPO data should be considered as an approximation.

Table 1: Qualitative Solubility of this compound (TOPO)

| Solvent Class | Solvent | Solubility | Reference |

| Halogenated | Chloroform | Soluble | [4] |

| Dichloromethane | Readily Soluble | [7] | |

| Aromatic | Toluene | Soluble | [4] |

| Benzene | Soluble | [7] | |

| Alkanes | Hexane | Sparingly Soluble | [4] |

| Kerosene | Soluble | [3] | |

| Alcohols | Ethanol | Readily Soluble | [7] |

| Ethers | Diethyl Ether | Soluble | [8] |

| Polar Aprotic | Acetone | Soluble | |

| Ethyl Acetate | Soluble | [7] | |

| Aqueous | Water | Insoluble | [1][2] |

Table 2: Quantitative Solubility of Triphenylphosphine Oxide (TPPO) in Various Organic Solvents at 25 °C (as an analogue for TOPO)

| Solvent Class | Solvent | Solubility ( g/100 mL) | Reference |

| Alcohols | Ethanol | ~2.0 | [9] |

| Polar Aprotic | DMSO | ~0.3 | [9] |

| Dimethylformamide (DMF) | ~0.3 | [9] | |

| Aromatic | Benzene | Data not available | [7] |

| Toluene | Data not available | [7] | |

| Ketones | Acetone | Data not available | [10] |

| Halogenated | Dichloromethane | Soluble | [7] |

Note: The quantitative data for TPPO is provided as an estimate. Actual solubility of TOPO will vary.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process optimization and formulation development. The following are detailed protocols for two common methods adapted for determining the solubility of TOPO.

Gravimetric Method (Shake-Flask)

This method determines the equilibrium solubility by measuring the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound (TOPO), crystalline solid

-

Selected organic solvent

-

Analytical balance (4-decimal place)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of TOPO to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm PTFE syringe filter into a pre-weighed, clean, and dry collection vial. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Place the collection vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the TOPO (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Mass Determination: Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.[12]

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S ( g/100 mL) = [(mass of vial + dried TOPO) - (mass of empty vial)] / (volume of filtrate in mL) * 100

UV-Vis Spectroscopic Method

This method is suitable for solvents in which TOPO exhibits a distinct UV absorbance and relies on the Beer-Lambert law.

Materials:

-

This compound (TOPO)

-

UV-transparent organic solvent

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Determine λmax: Prepare a dilute solution of TOPO in the chosen solvent and scan its UV spectrum to determine the wavelength of maximum absorbance (λmax).[13]

-

Prepare Calibration Curve:

-

Prepare a stock solution of TOPO of known concentration in the selected solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.[13]

-

-

Prepare Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of TOPO at the desired temperature.

-

Sample Analysis:

-

Withdraw a small aliquot of the clear supernatant and filter it.

-

Dilute the filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded.

-

Measure the absorbance of the diluted solution at λmax.[14]

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of TOPO.

-

Key Experimental Workflows Involving TOPO

The unique properties of TOPO make it a critical component in several advanced scientific procedures. The following diagrams illustrate the logical flow of two such key experimental workflows.

Caption: Workflow for Quantum Dot Synthesis using TOPO.

Caption: Workflow for Solvent Extraction of Metals using TOPO.

Conclusion

This compound is a compound of significant interest due to its versatile applications in materials science and chemical separation processes. While its qualitative solubility is well-documented, a comprehensive database of quantitative solubility in a wide array of organic solvents remains an area for further research. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the solubility of TOPO in their specific systems of interest. The visualized workflows for quantum dot synthesis and solvent extraction highlight the critical role of TOPO in these advanced applications, underscoring the importance of understanding its fundamental physicochemical properties. Future work should focus on generating and publishing systematic quantitative solubility data for TOPO to further aid researchers and professionals in its effective utilization.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 78-50-2 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Trioctylphosphine_oxide [chemeurope.com]

- 5. How to fabricate quantum dots [bme240.eng.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide on the Mechanism of Trioctylphosphine Oxide as a Capping Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of trioctylphosphine oxide (TOPO) as a capping agent in the synthesis of nanoparticles, with a particular focus on semiconductor quantum dots (QDs).

Core Concepts: The Role of TOPO in Nanoparticle Synthesis

This compound (TOPO) is a versatile organophosphorus compound that is crucial in the colloidal synthesis of high-quality nanoparticles. Its primary functions are:

-

High-Temperature Solvent: With a high boiling point of approximately 411°C, TOPO serves as an excellent solvent for high-temperature nanoparticle synthesis, such as the hot-injection method. This allows for the necessary thermal energy to drive precursor decomposition and nanocrystal growth, leading to materials with high crystallinity.[1][2][3]

-

Surface Passivation and Stabilization: The primary role of TOPO is to act as a capping agent or ligand that coordinates to the surface of growing nanoparticles. The lone pair of electrons on the oxygen atom of the phosphine oxide group (P=O) readily donates to the empty orbitals of metal atoms on the nanoparticle surface (e.g., cadmium on CdSe QDs). This coordination passivates surface dangling bonds, preventing non-radiative recombination and enhancing the optical properties of the nanoparticles.[4][5][6]

-

Steric Hindrance: The three long octyl chains of the TOPO molecule extend into the solvent, creating a steric barrier that prevents the nanoparticles from aggregating and precipitating out of the solution. This steric hindrance is fundamental to achieving monodisperse and colloidally stable nanoparticle solutions.[7][8][9]

-

Control of Nanoparticle Growth: By dynamically binding to and detaching from the nanoparticle surface, TOPO influences the growth kinetics. It can control the rate of monomer addition to the nanocrystal, thereby affecting the final size and size distribution of the nanoparticles. The use of TOPO as a surfactant ligand typically results in the formation of spherical nanocrystals due to its strong affinity for the nanoparticle surface.[10]

Binding Mechanism of TOPO

The coordination of TOPO to the nanoparticle surface is a dynamic process governed by the principles of coordination chemistry. The oxygen atom of the P=O group in TOPO acts as a Lewis base, donating its lone pair of electrons to a Lewis acidic site on the nanoparticle surface, which is typically a metal cation (e.g., Cd²⁺ in CdSe).[1][5] This interaction can be characterized by various spectroscopic and computational methods.

Data Presentation: Quantitative Analysis of TOPO's Influence

The following tables summarize key quantitative data related to the use of TOPO as a capping agent.

Table 1: Computationally Derived Binding Energies of Phosphine Oxide to CdSe Nanoparticle Facets

| Ligand (Simplified Model) | Nanoparticle Facet | Binding Energy (eV) | Reference |

| H₃PO (TOPO model) | (0001) Cd-rich | 1.2 - 1.5 | [1] |

| H₃PO (TOPO model) | (000-1) Se-rich | 0.3 - 0.5 | [1] |

Note: These are theoretical values calculated using density functional theory (DFT) on simplified models and serve to illustrate the preferential binding to metal-rich surfaces.

Table 2: Influence of TOPO and its Oxidation Products on Nanoparticle Morphology

| Capping Agent(s) | Resulting Nanoparticle Shape | Key Observation | Reference(s) |

| Purified TOPO | Quantum Dots (spherical) | Isotropic growth is favored. | [11][12] |

| TOPO with DOPA/OPA impurities | Quantum Rods/Wires | Anisotropic growth is induced by preferential binding of phosphonic/phosphinic acids to specific crystal facets. | [11][12][13] |

Table 3: Spectroscopic Signatures of TOPO Binding

| Spectroscopic Technique | Observation | Interpretation | Reference(s) |

| ³¹P NMR | Broadening of the TOPO peak and a downfield shift. | Indicates the coordination of the P=O group to the nanoparticle surface, leading to a change in the chemical environment of the phosphorus atom. | [3][14] |

| FTIR | Redshift (to lower wavenumber) of the P=O stretching vibration (typically around 1150 cm⁻¹). | Weakening of the P=O double bond upon coordination of the oxygen atom to a surface metal atom. | [15][16] |

Experimental Protocols

4.1. Hot-Injection Synthesis of TOPO-Capped CdSe Quantum Dots

This protocol is a generalized procedure based on commonly cited literature.[2][17][18]

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

This compound (TOPO)

-

Oleic acid (OA) (optional, can be used in conjunction with TOPO)

-

1-octadecene (ODE) (solvent)

-

Anhydrous methanol and chloroform (for purification)

-

Three-neck round-bottom flask, heating mantle, condenser, thermocouple, Schlenk line, syringes.

Procedure:

-

Precursor Preparation:

-

Cadmium Precursor: In a three-neck flask, combine CdO, TOPO, and oleic acid (if used). Heat the mixture under argon flow to ~150-200°C until the CdO dissolves and the solution becomes clear and colorless. Then, raise the temperature to the desired injection temperature (e.g., 240-280°C).

-

Selenium Precursor: In a separate vial inside a glovebox or under inert atmosphere, dissolve selenium powder in TOP to form a TOPSe solution.

-

-

Hot-Injection:

-

Rapidly inject the TOPSe solution into the hot cadmium precursor solution with vigorous stirring.

-

A rapid color change indicates the nucleation and growth of CdSe quantum dots.

-

-

Growth and Quenching:

-

Allow the reaction to proceed at a slightly lower temperature than the injection temperature to facilitate nanocrystal growth. The size of the quantum dots is dependent on the reaction time and temperature.

-

To stop the reaction and isolate quantum dots of a specific size, quickly cool the reaction mixture.

-

-

Purification:

-

Add excess anhydrous methanol to the cooled solution to precipitate the TOPO-capped quantum dots.

-

Centrifuge the mixture to pellet the quantum dots.

-

Discard the supernatant and re-disperse the quantum dot pellet in an anhydrous, non-polar solvent like chloroform or toluene.

-

Repeat the precipitation and re-dispersion steps multiple times to remove excess TOPO and unreacted precursors.[19][20]

-

4.2. Characterization of TOPO-Capped Nanoparticles

-

³¹P NMR Spectroscopy:

-

FTIR Spectroscopy:

-

Prepare a sample of the purified TOPO-capped nanoparticles, typically by drop-casting a concentrated solution onto a suitable IR-transparent substrate (e.g., a silicon wafer) and allowing the solvent to evaporate.

-

Acquire the FTIR spectrum.

-

Identify the P=O stretching frequency and compare it to that of free TOPO to confirm coordination.[15][16][22][23]

-

Mandatory Visualizations

Caption: Coordination of the TOPO oxygen atom to a cadmium site on the nanoparticle surface.

Caption: Workflow for the hot-injection synthesis of TOPO-capped nanoparticles.

Caption: In-situ oxidation of TOPO and its influence on nanoparticle morphology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 3. chem.fsu.edu [chem.fsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Influence of TOPO and TOPO-CdSe/ZnS Quantum Dots on Luminescence Photodynamics of InP/InAsP/InPHeterostructure Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Environmental Effects Related to Quantum Dot Structure, Function, Synthesis and Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. frontiersin.org [frontiersin.org]

- 10. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 11. Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. set-science.com [set-science.com]

- 19. moodle2.units.it [moodle2.units.it]

- 20. researchgate.net [researchgate.net]

- 21. nano.ugent.be [nano.ugent.be]

- 22. physics.purdue.edu [physics.purdue.edu]

- 23. researchgate.net [researchgate.net]

The Pivotal Role of Trioctylphosphine Oxide (TOPO) in the Synthesis of Nanocrystals and Quantum Dots: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trioctylphosphine oxide (TOPO) stands as a cornerstone in the colloidal synthesis of high-quality nanocrystals and quantum dots (QDs), functioning as a high-boiling point solvent, a dynamic surface ligand, and a crucial morphology-directing agent. Its unique chemical properties and, critically, the nature of its inherent impurities, provide a versatile platform for tuning the size, shape, and optical properties of nanomaterials. This technical guide delves into the multifaceted role of TOPO, providing detailed experimental protocols, quantitative data, and mechanistic diagrams to empower researchers in the precise engineering of nanocrystals for applications ranging from bioimaging to drug delivery.

TOPO: More Than Just a Solvent

TOPO's efficacy in nanocrystal synthesis stems from a combination of its physical and chemical characteristics. With a high boiling point of approximately 411°C, it provides a stable medium for the high-temperature pyrolysis of organometallic precursors, a fundamental requirement for achieving crystalline nanoparticles.[1] Beyond its role as a solvent, TOPO and its derivatives act as dynamic capping agents, reversibly binding to the nanocrystal surface. This coordination passivates surface defects, prevents aggregation, and allows for controlled growth, leading to nanoparticles with enhanced luminescence and stability.[2]

The lipophilic octyl chains of the TOPO molecule render the resulting nanocrystals soluble in organic solvents, facilitating their purification and subsequent processing.[2] However, the purity of the TOPO employed is a critical, and often overlooked, parameter that significantly impacts the reproducibility of synthetic outcomes. Commercial TOPO is available in various grades, with technical grade (around 90% purity) containing a host of phosphorus-containing impurities that can profoundly influence the final nanocrystal morphology.[1]

The Critical Influence of TOPO Impurities

Research has revealed that impurities commonly found in technical-grade TOPO, such as di-n-octylphosphinic acid (DOPA), mono-n-octylphosphinic acid (MOPA), and n-octylphosphonic acid (OPA), are not mere contaminants but active participants in the synthesis.[3][4] These acidic impurities can act as stronger ligands than TOPO itself, selectively binding to specific crystallographic facets of the growing nanocrystals. This selective passivation inhibits growth on certain faces while promoting it on others, leading to anisotropic morphologies like nanorods and nanowires.[5][6] In contrast, highly purified TOPO tends to produce more spherical nanocrystals due to its non-selective coordination.[7] The ability to control nanocrystal shape by intentionally adding these "beneficial impurities" provides a powerful tool for tailoring their properties for specific applications.

Quantitative Impact of Synthesis Parameters

The precise control over nanocrystal properties is a function of several key experimental parameters. The following tables summarize the general effects of precursor concentration, reaction temperature, and the type of capping ligand on the final characteristics of the synthesized nanocrystals.

| Parameter | Effect on Nanocrystal Size | Effect on Quantum Yield (QY) | Reference |

| Precursor Concentration | Higher concentration can lead to larger nanocrystals. | Can be optimized; very high concentrations may lead to lower QY due to aggregation. | [8] |

| Reaction Temperature | Higher temperature generally leads to larger nanocrystals due to faster growth kinetics. | Temperature dependent; optimal temperature exists for maximizing QY. Very high temperatures can lead to degradation. | [9] |

| Reaction Time | Longer reaction time results in larger nanocrystals (up to a certain limit). | QY can increase initially and then decrease with prolonged heating due to surface degradation. | [3] |

| Ligand Type | Resulting Nanocrystal Morphology | Rationale | Reference |

| Purified TOPO | Spherical Quantum Dots | Non-selective binding to all crystal facets. | [7] |

| TOPO with DOPA/MOPA/OPA | Anisotropic (Rods, Wires) | Selective passivation of specific crystal facets, promoting 1D growth. | [3][5] |

| Fatty Acids (e.g., Oleic Acid) | Larger, more spherical nanocrystals | Strong binding to the surface, can influence nucleation and growth rates. | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful synthesis of high-quality nanocrystals. Below are representative protocols for the synthesis of CdSe quantum dots and a procedure for ligand exchange.

Hot-Injection Synthesis of CdSe Quantum Dots

This protocol is a widely adopted method for producing monodisperse CdSe quantum dots.

Materials:

-

Cadmium oxide (CdO)

-

This compound (TOPO)

-

Oleic Acid (OA)

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Toluene

-

Methanol

Procedure:

-

Cadmium Precursor Preparation: In a three-neck flask, combine CdO (e.g., 0.026 g, 0.2 mmol), TOPO (e.g., 4 g), and oleic acid (e.g., 0.56 g, 2 mmol).

-

Heat the mixture to ~150-180 °C under an inert atmosphere (e.g., Argon) with stirring until the CdO completely dissolves and the solution becomes clear.

-

Raise the temperature to the desired injection temperature (e.g., 250-300 °C).

-

Selenium Precursor Preparation: In a separate vial inside a glovebox, dissolve Se powder (e.g., 0.016 g, 0.2 mmol) in TOP (e.g., 2 mL).

-

Injection and Growth: Rapidly inject the Se-TOP solution into the hot Cd-TOPO-OA solution.

-

The reaction temperature will drop upon injection. Allow the temperature to recover and stabilize at a growth temperature (e.g., 230-260 °C).[10]

-

Aliquots can be taken at various time points to monitor the growth of the quantum dots. The reaction is quenched by cooling the aliquots.

-

Purification: Precipitate the quantum dots by adding a non-solvent like methanol and centrifuge to collect the nanocrystals. Redissolve the precipitate in a solvent like toluene. This process can be repeated to remove excess ligands and unreacted precursors.

Ligand Exchange of TOPO-capped Quantum Dots

This procedure replaces the native TOPO ligands with other functional ligands, for example, to render the quantum dots water-soluble.

Materials:

-

TOPO-capped quantum dots in an organic solvent (e.g., toluene)

-

Methanol

-

Chloroform

-

Ligand for exchange (e.g., 3-mercaptopropionic acid, MPA)

-

Organic base (e.g., tetramethylammonium hydroxide, TMAH)

Procedure:

-

Purification of TOPO-capped QDs: Precipitate the as-synthesized TOPO-capped QDs from their organic solvent by adding methanol. Centrifuge and discard the supernatant. Redissolve the QDs in a minimal amount of a suitable solvent like chloroform.

-

Ligand Solution Preparation: In a separate vial, mix the desired ligand (e.g., MPA) with an organic base (e.g., TMAH) in chloroform.[11]

-

Ligand Exchange Reaction: Add the ligand solution to the purified QD solution and stir at room temperature. The exchange is often rapid.

-

Phase Transfer: If the new ligand imparts different solubility, the QDs will transfer to the appropriate phase (e.g., from an organic to an aqueous phase if using a hydrophilic ligand).

-

Purification: The QDs with the new ligands can be purified by precipitation and redispersion in the new solvent.

Visualizing the Mechanisms and Workflows

Graphical representations of the synthetic pathways and influencing factors can greatly aid in understanding the complex processes of nanocrystal formation.

Caption: Workflow for the hot-injection synthesis of quantum dots.

Caption: Influence of TOPO purity on nanocrystal morphology.

Caption: Schematic of a ligand exchange process.

Conclusion

TOPO is an indispensable component in the toolkit of chemists and material scientists for the synthesis of high-quality nanocrystals and quantum dots. Its role extends far beyond that of a simple solvent, acting as a dynamic capping agent and, through its impurities, a powerful tool for directing the morphology of the final nanoparticles. A thorough understanding of the interplay between TOPO purity, precursor chemistry, and reaction conditions is essential for the rational design and reproducible synthesis of nanomaterials with tailored properties for advanced applications in research, diagnostics, and therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of TOPO-mediated nanocrystal synthesis.

References

- 1. Ligand-exchange of TOPO-capped CdSe quantum dots with quinuclidines | Semantic Scholar [semanticscholar.org]

- 2. Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Coordination Chemistry of Trioctylphosphine Oxide with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctylphosphine oxide (TOPO) is a versatile organophosphorus ligand renowned for its strong coordination to a wide array of metal ions. Its unique combination of a highly polar phosphine oxide group and nonpolar octyl chains imparts valuable properties, making it a critical component in various chemical processes. This technical guide provides a comprehensive overview of the coordination chemistry of TOPO with metal ions, with a focus on its applications in solvent extraction, nanoparticle synthesis, and catalysis. This document details the fundamental principles of TOPO-metal ion bonding, presents quantitative data on their stability and structure, outlines key experimental protocols, and discusses the primary methods for characterization.

Core Principles of TOPO-Metal Ion Coordination

This compound, with the chemical formula OP(C₈H₁₇)₃, is a neutral ligand that coordinates to metal ions through the lone pair of electrons on its phosphoryl oxygen atom.[1] This P=O bond is highly polar, with the oxygen atom acting as a hard Lewis base, making it particularly effective at coordinating with hard or borderline Lewis acidic metal centers. The long, flexible octyl chains are lipophilic, rendering TOPO and its metal complexes soluble in nonpolar organic solvents such as kerosene, toluene, and chloroform.[1][2] This dual nature is the cornerstone of its utility in biphasic systems.

The coordination of TOPO to a metal ion (Mⁿ⁺) can be represented by the following general equilibrium:

Mⁿ⁺ + mTOPO ⇌ [M(TOPO)ₘ]ⁿ⁺

The stoichiometry of the resulting complex, represented by 'm', is influenced by several factors including the size, charge, and electronic configuration of the metal ion, the nature of the co-ligands (if any), and the solvent system.[3][4] Coordination numbers for metal ions can vary widely, but for transition metals, coordination numbers of 4 and 6 are most common, leading to tetrahedral or octahedral geometries, respectively.[5][6] Lanthanides and actinides, being larger, can accommodate higher coordination numbers, often 8 or 9.[7][8]

The strength of the TOPO-metal bond is a critical parameter. A qualitative trend in the stability of phosphine oxide complexes shows that TOPO forms some of the most stable adducts compared to other similar ligands. For instance, with Th(IV) and La(III), the stability of the complexes follows the order: TOPO > TBP (tri-n-butyl phosphate) > DEP (diethyl phosphate) > AmPO (aminophosphine oxides) > Ph₃PO (triphenylphosphine oxide).[9]

Quantitative Data on TOPO-Metal Ion Complexes

A comprehensive understanding of TOPO-metal ion coordination requires quantitative data. The following tables summarize key parameters for a selection of metal ions. It is important to note that a complete dataset across all metal ions is not available in the literature, and the presented data is collated from various sources.

Table 1: Stability Constants of Selected TOPO-Metal Complexes

| Metal Ion | Co-ligand(s) | Solvent System | Log β | Reference(s) |

| Th(IV) | Unspecified | Unspecified | High | [9] |

| La(III) | Unspecified | Unspecified | High | [9] |

Table 2: Spectroscopic Data for TOPO and its Metal Complexes

| Parameter | Free TOPO | Coordinated TOPO | Comments | Reference(s) |

| FTIR: ν(P=O) (cm⁻¹) | ~1146 | 1113 - 1154 | The P=O stretching frequency typically shifts to a lower wavenumber (red shift) upon coordination to a metal ion due to the weakening of the P=O bond. The magnitude of the shift can provide an indication of the strength of the M-O bond. | [5] |

| ³¹P NMR: δ (ppm) | ~40-50 | Varies | The ³¹P NMR chemical shift is highly sensitive to the coordination environment. Coordination to a metal ion generally leads to a downfield shift (coordination shift). The magnitude of this shift depends on the metal ion and the overall complex geometry. | [1][10] |

Table 3: Selected Bond Lengths in TOPO-Metal Complexes

| Complex | M-O Bond Length (Å) | P-O Bond Length (Å) | Reference(s) |

| Uranyl Acylpyrazolone with DMSO | U-O(TOPO) not specified | Not specified | [11] |

| Uranyl compounds (general) | U-φeq: 2.28-2.47 | Not applicable | [12] |

Note: Detailed crystallographic data for a wide variety of TOPO-metal complexes is not compiled in a single source. The data for uranyl complexes indicates the typical range of uranium-oxygen bond lengths in the equatorial plane.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the coordination of TOPO with metal ions.

Solvent Extraction of Cobalt(II) from an Aqueous Solution

This protocol describes a typical liquid-liquid extraction procedure for the separation of cobalt ions.

Materials:

-

Aqueous feed solution: Cobalt(II) nitrate or chloride in a nitric acid solution (e.g., 0.0005 M Co(II) in 0.1 M HNO₃).[13]

-

Organic phase: TOPO dissolved in a suitable organic solvent (e.g., 0.0025 M TOPO in toluene).[13]

-

Separatory funnels.

-

pH meter.

-

Shaker or vortex mixer.

-

ICP-OES or AAS for metal ion concentration analysis.

Procedure:

-

Prepare the aqueous and organic phases at the desired concentrations.

-

In a separatory funnel, combine equal volumes of the aqueous feed solution and the organic phase.

-

Shake the funnel vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.[13]

-

Allow the two phases to separate completely.

-

Carefully drain the aqueous phase (raffinate) and the organic phase (loaded organic).

-

Measure the pH of the raffinate.

-

Determine the concentration of cobalt(II) in the raffinate using ICP-OES or AAS.

-

The concentration of cobalt(II) in the loaded organic phase can be determined by mass balance.

-

The percentage extraction (%E) can be calculated using the formula: %E = ([Co]initial - [Co]final) / [Co]initial * 100, where [Co]initial and [Co]final are the cobalt concentrations in the aqueous phase before and after extraction, respectively.

Synthesis of TOPO-Capped Cadmium Selenide (CdSe) Quantum Dots

This protocol outlines a common "hot injection" method for the synthesis of semiconductor quantum dots where TOPO acts as a high-boiling point solvent and a capping agent.[14]

Materials:

-

Cadmium oxide (CdO).

-

Selenium (Se) powder.

-

Trioctylphosphine (TOP).

-

This compound (TOPO).

-

Oleic acid.

-

1-Octadecene (ODE).

-

Three-neck round-bottom flask, heating mantle, condenser, thermocouple, and Schlenk line for inert atmosphere.

-

Syringes and needles.

-

Methanol and toluene for purification.

-

Centrifuge.

Procedure:

-

Preparation of Selenium Precursor: In a glovebox or under an inert atmosphere, dissolve selenium powder in TOP to form a TOPSe solution.

-

Preparation of Cadmium Precursor: In the three-neck flask, combine CdO, oleic acid, and ODE.

-

Heat the mixture under argon to a temperature sufficient to dissolve the CdO, forming a clear solution of cadmium oleate (typically around 250-300 °C).

-

Once the CdO is dissolved, add TOPO to the flask and heat the mixture to the desired injection temperature (e.g., 250-360 °C).[14]

-

Hot Injection and Growth: Rapidly inject the TOPSe solution into the hot cadmium precursor solution with vigorous stirring.

-

After injection, the temperature will drop. Allow the temperature to recover to a specific growth temperature (e.g., 200-320 °C).[14] The size of the quantum dots is controlled by the growth time and temperature.

-

To stop the reaction, cool the flask rapidly.

-

Purification: Add toluene to the reaction mixture, followed by the addition of methanol to precipitate the TOPO-capped CdSe quantum dots.

-

Centrifuge the mixture to collect the quantum dots.

-

Discard the supernatant and re-disperse the quantum dots in toluene. Repeat the precipitation and centrifugation steps as necessary to remove excess reagents.

Characterization of TOPO-Metal Complexes

A variety of analytical techniques are employed to characterize TOPO-metal complexes and elucidate their structure and properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the coordination of TOPO to a metal ion. The P=O stretching vibration, which appears around 1146 cm⁻¹ in free TOPO, typically shifts to a lower frequency upon coordination.[5] The magnitude of this shift provides insight into the strength of the metal-oxygen bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative. The chemical shift of the phosphorus atom in TOPO is sensitive to its electronic environment. Coordination to a metal ion causes a "coordination shift," which is the difference in chemical shift between the complexed and free ligand.[6] ¹H and ¹³C NMR can be used to confirm the presence of the octyl chains.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the metal center upon complexation. Changes in the absorption spectrum can indicate the formation of a complex and provide information about its coordination geometry.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a TOPO-metal complex, providing precise information on bond lengths, bond angles, and coordination geometry.

-

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complex, which helps to confirm its stoichiometry.

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to identify the loss of any coordinated solvent molecules.

Applications of TOPO-Metal Complexes

The coordination chemistry of TOPO with metal ions is exploited in a range of applications.

-

Solvent Extraction: This is a major industrial application of TOPO, particularly in hydrometallurgy for the separation and purification of metals, including uranium and cobalt.[10][13] The high solubility of the TOPO-metal complexes in organic solvents allows for their efficient extraction from aqueous solutions.

-

Nanoparticle Synthesis: TOPO is a key reagent in the synthesis of high-quality colloidal nanoparticles, especially semiconductor quantum dots like CdSe.[14] It serves as a high-boiling point solvent, allowing for the necessary reaction temperatures, and as a capping agent that controls the growth and provides colloidal stability to the nanoparticles.

-

Catalysis: TOPO can be used as a ligand in homogeneous catalysis. For example, rhodium complexes with phosphine-type ligands are known to be effective catalysts for various organic transformations, including hydrogenation and hydroformylation.[15][16] The steric and electronic properties of TOPO can influence the activity and selectivity of the catalyst.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of processes involving TOPO-metal ion coordination.

References

- 1. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nist.gov [nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystallography Open Database – An open-access database of crystal structures. This database includes structural data of organic, inorganic, metal-organic compounds and minerals. | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 5. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Ln coordination numbers [liverpool.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ligand-exchange of TOPO-capped CdSe quantum dots with quinuclidines | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. jchemlett.com [jchemlett.com]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. alfachemic.com [alfachemic.com]

- 16. nbinno.com [nbinno.com]

Trioctylphosphine Oxide: A Technical Guide to its Lewis Base Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Trioctylphosphine oxide (TOPO) is a versatile organophosphorus compound widely utilized in various fields of chemical synthesis and materials science. Its unique combination of a highly polar phosphine oxide group and nonpolar octyl chains imparts significant Lewis basicity and reactivity, making it an invaluable tool as a solvent, extracting agent, and capping ligand. This technical guide provides an in-depth exploration of the core Lewis base properties and reactivity of TOPO, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Lewis Base Properties of this compound

The Lewis basicity of this compound arises from the lone pairs of electrons on the oxygen atom of the P=O functional group, which can be donated to a Lewis acid to form a coordinate covalent bond.[1] This property is fundamental to its function in coordinating to metal ions and stabilizing nanoparticles. The key quantitative measures of its Lewis basicity are summarized below.

| Property | Value | Method of Determination |

| Gutmann Donor Number (DN) | 33.8 | The Gutmann donor number is a quantitative measure of the Lewis basicity of a solvent. It is defined as the negative enthalpy value for the formation of a 1:1 adduct between the Lewis base and the strong Lewis acid antimony pentachloride (SbCl₅) in a dilute solution of 1,2-dichloroethane.[2] A higher DN value indicates a stronger Lewis base. |

| pKa of Conjugate Acid | Not directly reported | A direct pKa value for the conjugate acid of TOPO is not readily available in the literature. However, the relative basicity can be inferred from spectroscopic studies, such as ³¹P NMR, where the chemical shift of the phosphorus atom is sensitive to the degree of protonation or coordination to a Lewis acid.[3] Studies on similar phosphine oxides have shown a correlation between the ³¹P NMR chemical shift of the adduct and the pKa of the interacting Brønsted acid, providing a method to estimate relative basicity.[3] |

Adduct Formation with Lewis Acids:

TOPO readily forms stable adducts with a variety of Lewis acids, including metal halides and organometallic compounds. For example, it reacts with boron trifluoride (BF₃) and aluminum trichloride (AlCl₃) to form well-defined complexes.[4][5] The formation of these adducts can be monitored by spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. In IR spectroscopy, the P=O stretching frequency shifts to a lower wavenumber upon adduct formation, indicating a weakening of the P=O bond. In ³¹P NMR spectroscopy, the chemical shift of the phosphorus atom is deshielded upon coordination to a Lewis acid.[5]

Reactivity of this compound

The reactivity of TOPO is intrinsically linked to its Lewis basicity and its physical properties, such as its high boiling point and thermal stability.

Role in Nanoparticle Synthesis

A primary application of TOPO is in the synthesis of high-quality nanocrystals, particularly semiconductor quantum dots (e.g., CdSe, ZnO).[1][6] In these syntheses, TOPO serves multiple crucial roles:

-

High-Temperature Solvent: Its high boiling point (411.2 °C) allows for the high temperatures required for the pyrolysis of organometallic precursors, leading to the formation of crystalline nanoparticles.

-

Capping Ligand/Stabilizing Agent: The Lewis basic oxygen atom of TOPO coordinates to the surface of the growing nanocrystals. The long, bulky octyl chains then provide a steric barrier that prevents aggregation and controls the growth of the nanoparticles, leading to monodisperse populations with well-defined sizes and shapes.[1]

-

Solubilizing Agent: The hydrophobic octyl chains render the TOPO-capped nanoparticles soluble in nonpolar organic solvents like toluene and chloroform, facilitating their purification and subsequent processing.[1]

Catalytic Activity

While its precursor, trioctylphosphine (TOP), is a more widely recognized catalyst in organic synthesis,[7] TOPO can also exhibit catalytic activity, often in conjunction with other reagents. For instance, phosphine oxides, including triphenylphosphine oxide (a close analog of TOPO), have been shown to catalyze esterification and amidation reactions when activated with reagents like oxalyl chloride.[8][9] In these reactions, the phosphine oxide is thought to be converted in situ to a more reactive phosphonium species that facilitates the coupling.

Experimental Protocols

Determination of Lewis Basicity via ³¹P NMR Titration

This protocol describes a general method for quantifying the Lewis basicity of TOPO by titrating it with a Lewis acid and monitoring the change in the ³¹P NMR chemical shift.

Materials:

-

This compound (TOPO)

-

A suitable Lewis acid (e.g., boron trifluoride diethyl etherate, aluminum trichloride)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

-

Gas-tight syringes

Procedure:

-

Prepare a stock solution of TOPO of known concentration in the chosen anhydrous deuterated solvent.

-

Prepare a stock solution of the Lewis acid of known concentration in the same solvent.

-

In an NMR tube, place a precise volume of the TOPO solution.

-

Acquire a ³¹P NMR spectrum of the initial TOPO solution.

-

Using a gas-tight syringe, add a small, precise aliquot of the Lewis acid solution to the NMR tube.

-

Mix the solution thoroughly and acquire another ³¹P NMR spectrum.

-

Repeat step 5 and 6, incrementally adding the Lewis acid and acquiring a spectrum after each addition, until a significant excess of the Lewis acid has been added.

-

Plot the change in the ³¹P chemical shift (Δδ) as a function of the molar ratio of Lewis acid to TOPO.

-

The data can be fitted to a suitable binding model to determine the stoichiometry and association constant of the adduct formation, providing a quantitative measure of the Lewis base strength of TOPO towards the specific Lewis acid.[10]

Synthesis of TOPO-Capped Cadmium Selenide (CdSe) Quantum Dots (Hot-Injection Method)

This protocol outlines a typical hot-injection synthesis of CdSe quantum dots using TOPO as the solvent and capping agent.

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

This compound (TOPO)

-

Octadecylphosphonic acid (ODPA)

-

Anhydrous toluene

-

Anhydrous methanol

-

Three-neck flask, condenser, thermocouple, heating mantle, Schlenk line

Procedure:

-

Preparation of Selenium Precursor (TOPSe): In a glovebox, dissolve selenium powder in TOP to form a 1 M solution of TOPSe.

-

Reaction Setup: In a three-neck flask, combine CdO, ODPA, and TOPO.

-

Degassing: Attach the flask to a Schlenk line, and heat the mixture to ~120 °C under vacuum for 1-2 hours to remove water and oxygen.

-

Cadmium Precursor Formation: Switch to an inert atmosphere (e.g., argon) and increase the temperature to ~300 °C until the reddish CdO powder dissolves and the solution becomes clear and colorless, indicating the formation of a cadmium-ODPA complex.

-

Injection and Nucleation: Rapidly inject the TOPSe solution into the hot reaction mixture. This will cause a rapid drop in temperature and the immediate formation of CdSe nuclei, evidenced by a change in color.

-

Growth: Allow the temperature to stabilize at a desired growth temperature (typically between 250-280 °C). The size of the quantum dots can be controlled by the reaction time at this temperature. Aliquots can be taken at different time points to monitor the growth via UV-Vis and photoluminescence spectroscopy.

-

Quenching and Purification: Once the desired size is reached, cool the reaction mixture to room temperature. Add an excess of a non-solvent like methanol to precipitate the TOPO-capped CdSe quantum dots.

-

Isolation: Centrifuge the mixture to isolate the quantum dots. The supernatant is discarded, and the precipitate is redispersed in a minimal amount of a nonpolar solvent like toluene. This precipitation and redispersion process can be repeated several times to purify the quantum dots.

Visualizations

Lewis Acid-Base Adduct Formation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Aluminum trichloride adducts of phosphine oxides: Structures, solid-state NMR, and application - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]

- 8. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. magritek.com [magritek.com]

Understanding the function of TOPO in solvent extraction.

An In-depth Technical Guide on the Core Function of Trioctylphosphine Oxide (TOPO) in Solvent Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as TOPO, is a neutral organophosphorus compound with the chemical formula OP(C₈H₁₇)₃. It is a white, air-stable solid at room temperature. The core functionality of TOPO in solvent extraction stems from its unique molecular structure, which combines a highly polar phosphine oxide group with three long, nonpolar octyl chains. This amphiphilic nature makes TOPO a versatile and effective reagent in various separation processes, particularly in the fields of hydrometallurgy and chemical analysis. This technical guide provides a comprehensive overview of the function of TOPO in solvent extraction, detailing its mechanisms of action, synergistic effects, and practical applications, supported by quantitative data, experimental protocols, and visual diagrams.

Core Chemical Properties of TOPO

The efficacy of TOPO as an extractant is rooted in its fundamental chemical properties:

-

Lewis Basicity: The oxygen atom in the P=O bond possesses a partial negative charge, making it a strong Lewis base capable of coordinating with metal ions.

-

High Polarity: The dipolar nature of the phosphorus-oxygen bond allows TOPO to form stable complexes with a wide range of metal cations.

-

Lipophilicity: The three octyl groups confer high solubility in nonpolar organic solvents such as kerosene, facilitating the transfer of metal complexes from the aqueous phase to the organic phase.

Mechanism of Extraction